N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorobenzoyl group, a phenylcarbamothioyl group, and a dimethoxybenzamide group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 3-chlorobenzoyl amide: The 3-chlorobenzoyl chloride is then reacted with aniline to form 3-chlorobenzoyl aniline.
Synthesis of phenylcarbamothioyl intermediate: The 3-chlorobenzoyl aniline is further reacted with thiophosgene to introduce the carbamothioyl group.
Final coupling reaction: The phenylcarbamothioyl intermediate is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorobenzoyl and carbamothioyl groups allows for strong interactions with the active sites of target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-2-naphthamide
- N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-2-furamide
Uniqueness
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide stands out due to the presence of the dimethoxybenzamide group, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
Properties
IUPAC Name |
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-30-19-10-9-15(12-20(19)31-2)22(29)27-23(32)26-18-8-4-7-17(13-18)25-21(28)14-5-3-6-16(24)11-14/h3-13H,1-2H3,(H,25,28)(H2,26,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJSHZZZBJQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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